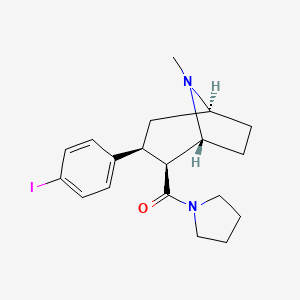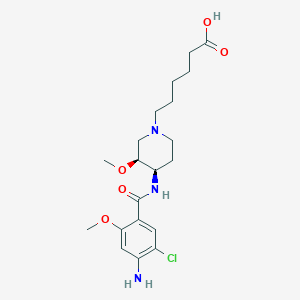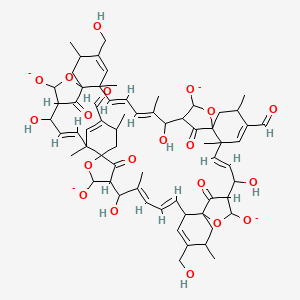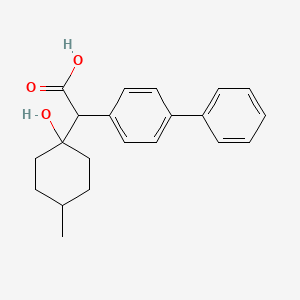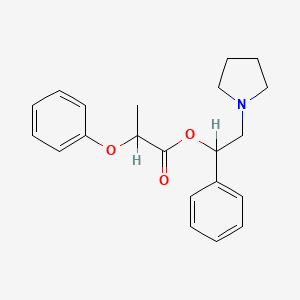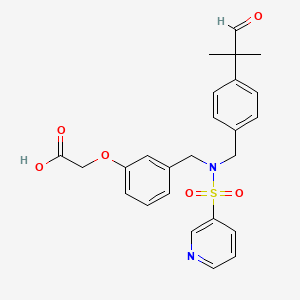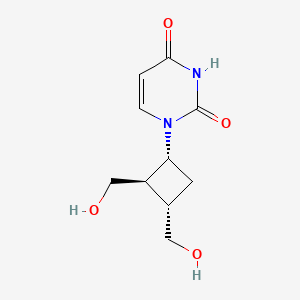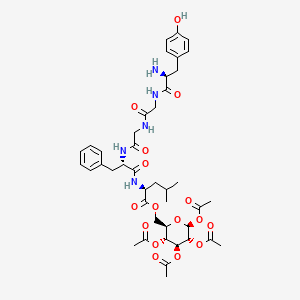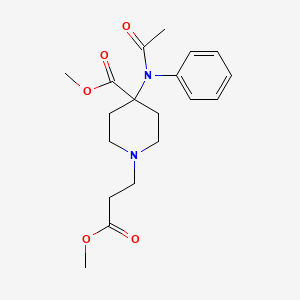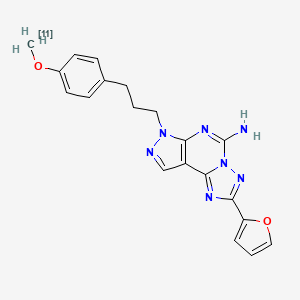
Thymidine, 3'-deoxy-2',3'-didehydro-3'-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 3’-deoxy-2’,3’-didehydro-3’-methyl-, also known as stavudine, is a nucleoside analog used primarily in the treatment of HIV-1 infection. This compound is a synthetic derivative of thymidine, a naturally occurring nucleoside that is a component of DNA. Stavudine is known for its antiviral properties and has been a significant component in antiretroviral therapy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thymidine, 3’-deoxy-2’,3’-didehydro-3’-methyl- involves several steps. One common method starts with 5-methyluridine as the precursor. The process includes the following steps:
Dehydration: 5-methyluridine undergoes a dehydration reaction to form 2’,3’-didehydro-5-methyluridine.
Reduction: The 2’,3’-didehydro-5-methyluridine is then reduced to form 2’,3’-didehydro-3’-deoxythymidine (stavudine).
Industrial Production Methods
For large-scale production, the process is optimized to be economical and scalable. The industrial production of stavudine typically involves the use of high-yielding chemical reactions and efficient purification techniques to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions
Thymidine, 3’-deoxy-2’,3’-didehydro-3’-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents like chlorine and bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield saturated derivatives .
科学的研究の応用
Thymidine, 3’-deoxy-2’,3’-didehydro-3’-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: In cell biology, it is used to study DNA synthesis and repair mechanisms.
Medicine: As an antiretroviral drug, it is used in the treatment of HIV-1 infection. It helps in reducing the viral load in patients and improving their immune function.
Industry: It is used in the pharmaceutical industry for the production of antiretroviral medications.
作用機序
The mechanism of action of thymidine, 3’-deoxy-2’,3’-didehydro-3’-methyl- involves its incorporation into the viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand. This inhibition of viral DNA synthesis is crucial in reducing the replication and spread of the virus. The primary molecular targets are the viral reverse transcriptase enzyme and the viral DNA itself .
類似化合物との比較
Similar Compounds
Zidovudine (AZT): Another nucleoside analog used in HIV treatment.
Lamivudine (3TC): A nucleoside analog with a similar mechanism of action.
Didanosine (ddI): Another antiretroviral drug that inhibits viral replication.
Uniqueness
Thymidine, 3’-deoxy-2’,3’-didehydro-3’-methyl- is unique due to its specific structure, which allows it to be a potent inhibitor of viral DNA synthesis. Its efficacy and safety profile make it a valuable component in combination antiretroviral therapy .
特性
CAS番号 |
118744-88-0 |
|---|---|
分子式 |
C11H14N2O4 |
分子量 |
238.24 g/mol |
IUPAC名 |
1-[(2R,5S)-5-(hydroxymethyl)-4-methyl-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O4/c1-6-3-9(17-8(6)5-14)13-4-7(2)10(15)12-11(13)16/h3-4,8-9,14H,5H2,1-2H3,(H,12,15,16)/t8-,9-/m1/s1 |
InChIキー |
UKWIQYGDBFCZEG-RKDXNWHRSA-N |
異性体SMILES |
CC1=C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
正規SMILES |
CC1=CC(OC1CO)N2C=C(C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


